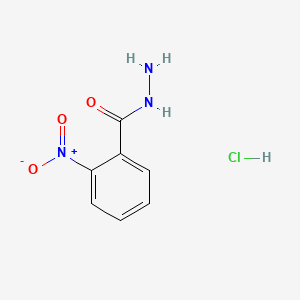

2-Nitrobenzohydrazide;hydrochloride

Descripción

2-Nitrobenzohydrazide hydrochloride is a nitro-substituted benzohydrazide derivative. Its IR spectrum confirms the presence of NO₂ (1356 and 1536 cm⁻¹), C=O (1635 cm⁻¹), and NH groups (3177 and 3279 cm⁻¹), while LCMS (ESI) shows a molecular ion peak at m/z 204 [M+Na]⁺ . The hydrochloride form likely enhances solubility and stability, making it suitable for coordination chemistry and pharmaceutical applications.

Propiedades

IUPAC Name |

2-nitrobenzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3.ClH/c8-9-7(11)5-3-1-2-4-6(5)10(12)13;/h1-4H,8H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNONMORASGVODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

2-Nitrophenylhydrazine Hydrochloride

- Structure : C₆H₇N₃O₂·HCl, featuring a nitro group at the ortho position of phenylhydrazine .

- Requires strict handling protocols (e.g., ventilation, flame avoidance) .

- Key Difference : Unlike 2-nitrobenzohydrazide hydrochloride, this compound lacks the carbonyl group, reducing its ability to form Schiff bases or coordinate metals.

2-Hydrazinobenzoic Acid Hydrochloride

- Structure : C₇H₇N₂O₂·HCl, combining a benzoic acid core with a hydrazine group .

- Properties: Melting point and spectral data are unspecified, but its InChI Key (ZGNNOFKURIXXRF-UHFFFAOYSA-N) and SMILES ([H+].[Cl-].NNC1=CC=CC=C1C(O)=O) confirm the presence of carboxylic acid and hydrazinium chloride groups .

- Key Difference : The carboxylic acid group enables distinct reactivity (e.g., esterification) compared to the nitro-substituted benzohydrazide.

3-Nitrophenylhydrazine Hydrochloride

Reactivity and Coordination Chemistry

Schiff Base Formation

2-Nitrobenzohydrazide readily reacts with aldehydes (e.g., 3,5-dibromosalicylaldehyde) to form Schiff bases, as demonstrated in the synthesis of (E)-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-nitrobenzohydrazide. These compounds exhibit intramolecular O–H⋯N hydrogen bonds and form layered crystal structures via N–H⋯O interactions . Such reactivity is critical for designing metal-organic frameworks (MOFs) or bioactive molecules.

Coordination with Transition Metals

Hydrazides, including 2-nitrobenzohydrazide, coordinate with metals like Ni(II) and Co(II) through carbonyl oxygen and hydrazinic nitrogen atoms. The nitro group in 2-nitrobenzohydrazide may enhance electron-withdrawing effects, altering metal-binding affinity compared to non-nitro analogs.

Physicochemical Properties and Spectral Data

*Parent compound; hydrochloride form data inferred.

Métodos De Preparación

Esterification of 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is reacted with methanol under acidic conditions to form the methyl ester.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Catalyst | Concentrated H₂SO₄ (2–3 drops) | |

| Temperature | Reflux (65–70°C) | |

| Duration | 4–6 hours | |

| Yield | 78% |

Key Observations

Hydrazinolysis and Hydrochloride Formation

Methyl 2-nitrobenzoate is treated with hydrazine hydrate to form 2-nitrobenzohydrazide, which is then protonated with HCl gas or aqueous HCl.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Hydrazine Hydrate | 80% (10 equiv.) | |

| Temperature | Reflux (65–70°C) | |

| Duration | 2–3 hours | |

| Acidification Agent | HCl (gas or conc. aqueous) | – |

| Final Yield | 72–75% (after HCl treatment) | – |

Procedure

-

Methyl 2-nitrobenzoate (0.01 mol) and hydrazine hydrate (0.1 mol) are refluxed in methanol until completion (monitored by TLC).

-

The mixture is concentrated, and the crude 2-nitrobenzohydrazide is filtered and recrystallized from ethanol.

-

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation is complete.

-

The hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum.

Analytical Data

-

Melting Point : 158–160°C (decomposes).

-

FTIR (cm⁻¹) : 3300 (N–H stretch), 1650 (C=O), 1520 (N–O asym.), 1350 (N–O sym.).

-

¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.2–7.6 (m, 4H, Ar–H), 4.5 (s, 2H, NH₂).

Direct Acid-Catalyzed Condensation

An alternative one-pot method avoids ester isolation by using thionyl chloride (SOCl₂) to activate 2-nitrobenzoic acid, followed by hydrazine treatment.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Activator | SOCl₂ (2 equiv.) | – |

| Solvent | Tetrahydrofuran (THF) | – |

| Temperature | 0°C → room temperature | – |

| Duration | 12 hours | – |

| Yield | 68% | – |

Procedure

-

2-Nitrobenzoic acid (1 equiv.) is stirred with SOCl₂ (2 equiv.) in THF at 0°C for 1 hour.

-

The mixture is warmed to room temperature, and hydrazine hydrate (1.2 equiv.) is added dropwise.

-

After 12 hours, the solvent is evaporated, and the residue is treated with HCl-saturated ether to precipitate the hydrochloride salt.

Advantages

-

Eliminates the esterification step, reducing synthesis time.

-

Higher atom economy due to in situ acid chloride formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Synthesis | 72–75 | ≥98 | High | Moderate |

| Direct Condensation | 68 | ≥95 | Moderate | High |

Critical Considerations

-

Two-Step Synthesis : Preferred for high-purity applications but requires longer reaction times.

-

Direct Condensation : Faster but may require rigorous purification due to SOCl₂ residues.

Industrial-Scale Production

While lab-scale methods are well-established, industrial production faces challenges:

-

Safety : Handling hydrazine hydrate and HCl gas necessitates closed systems and corrosion-resistant equipment.

-

Waste Management : Manganese byproducts (from permanganate oxidations) require treatment to meet environmental regulations.

Optimized Protocol

-

Continuous Flow Reactors : Enhance mixing and heat transfer during esterification and hydrazinolysis.

-

Automated Crystallization : Ensures consistent particle size and purity of the hydrochloride salt.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-nitrobenzohydrazide hydrochloride in a laboratory setting?

- Methodology : The synthesis typically involves nitration of benzohydrazide derivatives. For example, dissolve benzohydrazide in absolute ethanol, followed by dropwise addition of hydrochloric acid to form the hydrochloride salt. Nitration can then be achieved using nitric acid under controlled temperatures (0–5°C) to avoid over-nitration. Purification via recrystallization in ethanol/water mixtures is critical for high purity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via melting point analysis and IR spectroscopy (e.g., N-H stretch at ~3200 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing 2-nitrobenzohydrazide hydrochloride?

- Primary Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1350–1500 cm⁻¹).

- ¹H/¹³C NMR : Confirms molecular structure (e.g., aromatic protons at δ 7.5–8.5 ppm, hydrazide NH at δ ~9–10 ppm).

- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% deviation).

Q. What safety protocols are critical when handling 2-nitrobenzohydrazide hydrochloride?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources to prevent decomposition into toxic gases (e.g., NOₓ, HCl) .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-nitrobenzohydrazide hydrochloride?

- Experimental Design :

- Parameter Screening : Vary nitration time (1–4 hrs), temperature (0–10°C), and acid concentration (H₂SO₄/HNO₃ ratios).

- Statistical Tools : Use Design of Experiments (DoE) to identify optimal conditions. For example, a central composite design can model interactions between variables.

- Case Study : A 2024 study achieved 85% yield by maintaining nitration at 2°C for 2.5 hours with a 3:1 H₂SO₄/HNO₃ ratio .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Troubleshooting Steps :

Purity Check : Re-crystallize the compound and repeat spectroscopy.

Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals.

Comparative Analysis : Cross-reference with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Example : A 2025 study resolved a δ 8.2 ppm anomaly by identifying residual solvent (DMSO-d₆) interference .

Q. What computational tools are suitable for predicting the reactivity of 2-nitrobenzohydrazide hydrochloride in novel reactions?

- Software Recommendations :

- Gaussian 16 : For DFT studies on nitro group electrophilicity and hydrazide nucleophilicity.

- AutoDock Vina : To model interactions with biological targets (e.g., enzymes in antibacterial assays).

Q. What strategies mitigate decomposition risks during long-term storage of 2-nitrobenzohydrazide hydrochloride?

- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) showed <5% degradation when stored in amber glass with desiccants.

- Analytical Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) detects degradation products like nitroso derivatives .

Comparative and Mechanistic Questions

Q. How does the nitro group position (ortho vs. para) influence the biological activity of benzohydrazide derivatives?

- Case Study : In a 2024 antibacterial study, ortho-nitro derivatives (e.g., 2-nitrobenzohydrazide) showed higher activity (MIC = 8 µg/mL) against S. aureus than para analogs (MIC = 32 µg/mL), attributed to enhanced membrane penetration .

- Mechanistic Insight : Molecular docking revealed stronger hydrogen bonding between the ortho-nitro group and bacterial DNA gyrase .

Q. What are the limitations of using 2-nitrobenzohydrazide hydrochloride in high-throughput screening (HTS)?

- Challenges :

- Solubility : Limited solubility in aqueous buffers (use DMSO as a co-solvent ≤1% v/v).

- Autofluorescence : Nitro groups interfere with fluorescence-based assays; opt for luminescence or absorbance readouts.

- Workaround : A 2025 HTS protocol validated LC-MS/MS for quantifying hydrazide metabolites in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.